2-(2,4-DICHLOROPHENYL)-5-METHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
2-(2,4-Dichlorophenyl)-5-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzene ring fused to a diazole ring, with two chlorine atoms attached to the benzene ring and a methyl group attached to the diazole ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,4-dichlorobenzonitrile with o-phenylenediamine under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the benzodiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of microreactors, which allow for precise control of reaction conditions, such as temperature and residence time. This method enhances the efficiency of the reaction and improves the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is structurally similar and is used as an intermediate in the synthesis of herbicides.
2,4-Dichlorophenoxyacetic acid: Another related compound, widely used as a herbicide.
Uniqueness
2-(2,4-Dichlorophenyl)-5-methyl-1H-1,3-benzodiazole is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c1-8-2-5-12-13(6-8)18-14(17-12)10-4-3-9(15)7-11(10)16/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKQDNPQXVOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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